molecular formula C19H22Cl2N4O4 B2647758 2-(2,4-dichlorophenoxy)-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)propanamide CAS No. 1171500-51-8

2-(2,4-dichlorophenoxy)-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)propanamide

Cat. No. B2647758
CAS RN: 1171500-51-8
M. Wt: 441.31
InChI Key: PPNQDFNKTLELHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenoxy)-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)propanamide, also known as JP-8-055, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Anticonvulsant Activity

Kamiński et al. (2015) synthesized a library of new hybrid compounds, including molecules similar to 2-(2,4-dichlorophenoxy)-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)propanamide, as potential anticonvulsant agents. These compounds showed broad-spectrum activity in preclinical seizure models, indicating potential utility in epilepsy treatment (Kamiński et al., 2015).

Src Kinase Inhibition

Boschelli et al. (2001) explored compounds with structures resembling 2-(2,4-dichlorophenoxy)-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)propanamide as inhibitors of Src kinase activity. These compounds showed promise in inhibiting Src-mediated cell proliferation, suggesting potential applications in cancer treatment (Boschelli et al., 2001).

Antinociceptive Effect

Navarrete-Vázquez et al. (2016) designed and synthesized a compound structurally similar to 2-(2,4-dichlorophenoxy)-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)propanamide, demonstrating significant affinity for σ1 receptors and an antinociceptive effect. This suggests potential use in pain management (Navarrete-Vázquez et al., 2016).

Neurokinin-1 Receptor Antagonism

Harrison et al. (2001) studied compounds including morpholinyl fragments, like 2-(2,4-dichlorophenoxy)-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)propanamide, as neurokinin-1 receptor antagonists. These compounds showed potential for treating conditions like emesis and depression (Harrison et al., 2001).

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-(6-morpholin-4-ylpyrimidin-4-yl)oxyethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2N4O4/c1-13(29-16-3-2-14(20)10-15(16)21)19(26)22-4-7-28-18-11-17(23-12-24-18)25-5-8-27-9-6-25/h2-3,10-13H,4-9H2,1H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNQDFNKTLELHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCOC1=NC=NC(=C1)N2CCOCC2)OC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dichlorophenoxy)-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)propanamide

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